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2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone

Catalog No.
S719012
CAS No.
476472-22-7
M.F
C18H12F3NO
M. Wt
315.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethan...

CAS Number

476472-22-7

Product Name

2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone

IUPAC Name

2-quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone

Molecular Formula

C18H12F3NO

Molecular Weight

315.3 g/mol

InChI

InChI=1S/C18H12F3NO/c19-18(20,21)14-7-5-12(6-8-14)17(23)11-13-9-10-22-16-4-2-1-3-15(13)16/h1-10H,11H2

InChI Key

OSEATGPRADZRND-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=N2)CC(=O)C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CC(=O)C3=CC=C(C=C3)C(F)(F)F

Antimicrobial Activity

Field: Microbiology

Summary: Quinoline-based compounds have been synthesized and tested for their antimicrobial performance against various microorganisms .

Methods: The compounds were synthesized and then screened for their antibacterial performance against Mycobacterium smegmatis and Pseudomonas aeruginosa. Antifungal activity was also carried out on the fungal strains Candida albicans and Penicillium chrysogenum .

Results: Compounds showed significant antimicrobial activity against all the tested microorganisms .

Hepatocyte Growth Inhibition

Field: Pharmacology

Summary: Quinoline allied heterocycles have been screened for hepatocyte growth inhibition .

Methods: The compounds were subjected to a docking study .

Results: The study revealed that certain compounds emerged as potent molecules favored by a hydrophilic hydroxyl group .

Synthesis of New Drugs

Field: Medicinal Chemistry

Summary: Quinoline is a privileged scaffold that appears as an important construction motif for the development of new drugs .

Methods: Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities .

Results: New therapeutic agents have been developed using the quinoline nucleus .

Antagonist at the NMDA Receptor

Field: Neuropharmacology

Summary: Certain quinoline derivatives have been found to act as selective antagonists at the glycine site of the NMDA receptor .

Methods: The compounds were tested for their ability to counteract haloperidol-induced muscle rigidity in rats .

Results: One such compound, L-701,324, was found to be effective in this regard .

Inhibitor of the RNA-dependent RNA Polymerase Enzyme

Field: Virology

Summary: Some quinoline derivatives have been found to inhibit the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .

Methods: The compounds were tested for their inhibitory activity against the RNA-dependent RNA polymerase enzyme .

Results: One compound, 3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinoline-dione, was found to be an effective inhibitor .

Antimicrobial Activity against Helicobacter pylori

Summary: Certain 4-hydroxyquinolines have shown potent antimicrobial activity against Helicobacter pylori .

Methods: The 4-hydroxyquinolines were reacted with phosphorous oxychloride to form 4-chloroquinolines, which were then heated with diethyl sodiomethylmalonate in DMF to yield substituted ethyl 2-(quinolin-4-yl)propanoates .

Results: Many of these compounds showed potent antimicrobial activity against Helicobacter pylori .

2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone is a chemical compound characterized by its unique structure, which includes a quinoline moiety and a trifluoromethyl-substituted phenyl group. Its molecular formula is C18H13F3N2OC_{18}H_{13}F_3N_2O with a molecular weight of approximately 336.30 g/mol. The compound's structure features a dihedral angle of 57.4° between the mean planes of the quinolin-4-yl and phenyl-ethanone groups, indicating significant steric interactions that influence its chemical properties and biological activities .

  • Anticancer properties: Some quinoline derivatives have shown promise in cancer research.
  • Antimicrobial activity: Certain quinoline-containing molecules possess antimicrobial properties.
  • Potential skin and eye irritation: Aromatic and carbonyl-containing compounds can sometimes cause irritation upon contact.
  • Unknown toxicity: The absence of data necessitates caution when handling the compound.
Typical for ketones and quinolines. For instance, it can participate in nucleophilic addition reactions due to the electrophilic nature of the carbonyl group. Additionally, it can be involved in palladium-catalyzed cross-coupling reactions, where the trifluoromethyl group can serve as a leaving group or a substituent in further synthetic transformations .

2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone exhibits significant biological activities, particularly in pharmacological contexts. It has shown potential as an anti-cancer agent, with studies indicating its effectiveness against various cancer cell lines. The presence of the trifluoromethyl group enhances its lipophilicity and bioavailability, contributing to its pharmacodynamic properties . Additionally, compounds with similar structures have been noted for their antibacterial and anti-inflammatory activities .

The synthesis of 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone typically involves a multi-step process:

  • Formation of Quinoline Derivatives: Starting from 4-chloro-8-(trifluoromethyl)quinoline and 1-(4-aminophenyl)ethanone, these precursors are reacted in dimethylformamide with potassium carbonate as a base.
  • Heating: The reaction mixture is heated for several hours to facilitate the formation of the desired product.
  • Purification: The resulting mixture is filtered and concentrated, followed by crystallization from solvents such as acetone to obtain pure crystals .

This compound has applications in medicinal chemistry due to its biological activities. It is primarily explored for its potential as an anti-cancer drug, making it a candidate for further pharmaceutical development. Additionally, its unique structural features make it valuable in materials science for developing new organic compounds with specific electronic properties .

Interaction studies involving 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone focus on its binding affinity to various biological targets. Preliminary data suggest that it interacts with proteins involved in cancer pathways, potentially inhibiting tumor growth through mechanisms such as apoptosis induction or cell cycle arrest . Further studies using computational modeling are necessary to elucidate these interactions at the molecular level.

Several compounds share structural similarities with 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone, including:

Compound NameStructure FeaturesUnique Aspects
8-HydroxyquinolineContains hydroxyl groupExhibits chelation properties
6-FluoroquinolineFluoro substitution at position 6Enhanced antimicrobial activity
4-(Trifluoromethyl)phenolTrifluoromethyl group on phenolStronger acidity compared to other phenols

These compounds differ mainly in their functional groups and positions of substituents, which significantly affect their biological activities and chemical reactivity. The trifluoromethyl group in 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone enhances its lipophilicity and alters its interaction with biological targets compared to other similar compounds .

XLogP3

4.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone

Dates

Last modified: 08-15-2023

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